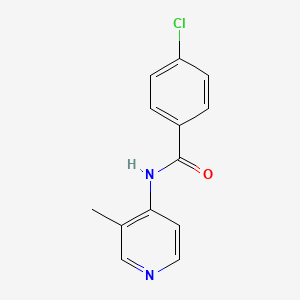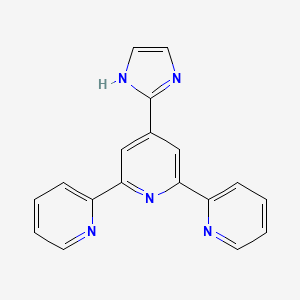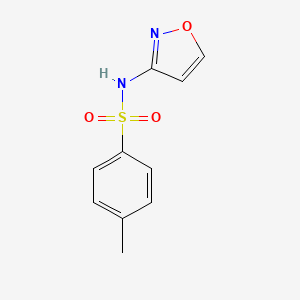![molecular formula C12H16N2O5S B14197259 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid CAS No. 851680-39-2](/img/structure/B14197259.png)
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound contains an ethanesulfonyl group, an anilino group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid typically involves the reaction of ethanesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with a suitable propanoic acid derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anilino derivatives.
Applications De Recherche Scientifique
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The anilino group may interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-{[(Methanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
- 3-(4-{[(Butanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
Uniqueness
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid is unique due to its specific ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The length and structure of the sulfonyl group can significantly influence the compound’s properties and applications.
Propriétés
Numéro CAS |
851680-39-2 |
|---|---|
Formule moléculaire |
C12H16N2O5S |
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
3-[4-[(ethylsulfonylamino)methyl]anilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(18,19)13-8-9-3-5-10(6-4-9)14-11(15)7-12(16)17/h3-6,13H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
XXBLGCBEKFNGNH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NCC1=CC=C(C=C1)NC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
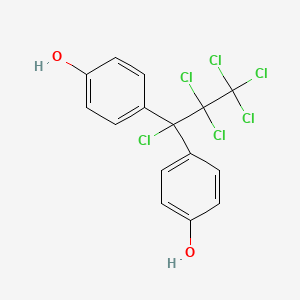
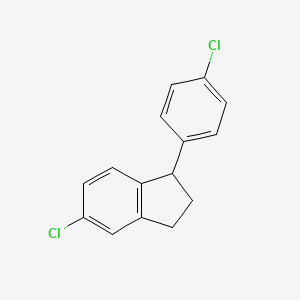

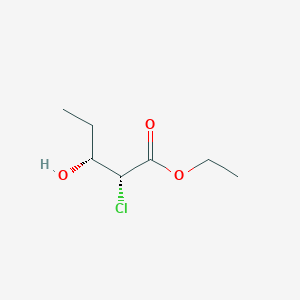

![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
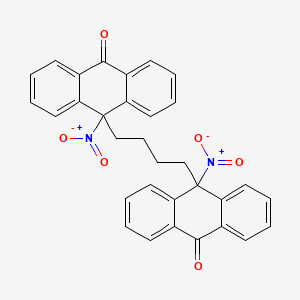
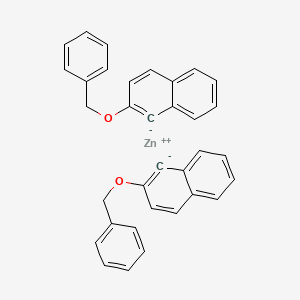
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)

